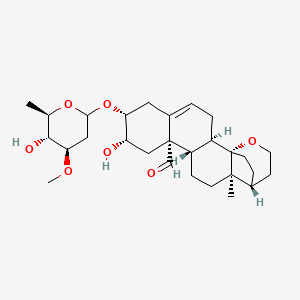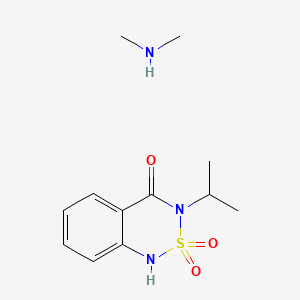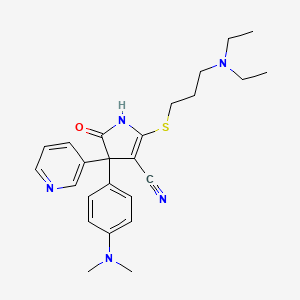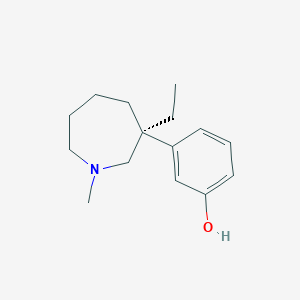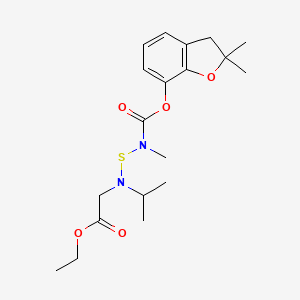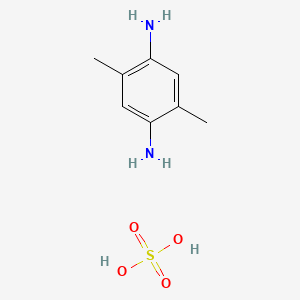
2,5-dimethylbenzene-1,4-diamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylbenzene-1,4-diamine; sulfuric acid is an organic compound with the molecular formula C8H12N2. It is also known as 2,5-dimethyl-1,4-phenylenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, medicines, and polymer materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzene-1,4-diamine can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield 2,5-dimethylbenzene-1,4-diamine . The reaction conditions typically include controlled temperatures and the use of organic solvents such as ethanol, ether, and dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylbenzene-1,4-diamine involves large-scale chemical reactions with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in bulk quantities and is available in various packaging sizes ranging from grams to kilograms .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and various amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Aplicaciones Científicas De Investigación
2,5-Dimethylbenzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,5-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and other biochemical processes. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobenzene: Similar to 2,5-dimethylbenzene-1,4-diamine but lacks the methyl groups.
2,5-Dimethylaniline: Contains methyl groups but only one amino group.
2,5-Dimethyl-1,4-benzenediol: Contains hydroxyl groups instead of amino groups.
Uniqueness
2,5-Dimethylbenzene-1,4-diamine is unique due to the presence of both methyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and applications .
Propiedades
Número CAS |
73791-66-9 |
|---|---|
Fórmula molecular |
C8H14N2O4S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2,5-dimethylbenzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-5-3-8(10)6(2)4-7(5)9;1-5(2,3)4/h3-4H,9-10H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
VTBWBXNREAQUIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)C)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



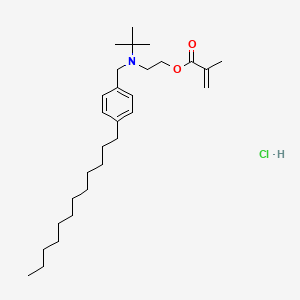

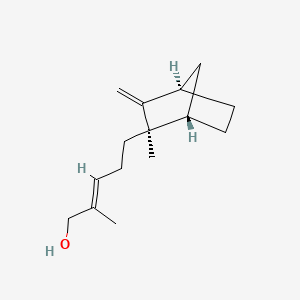
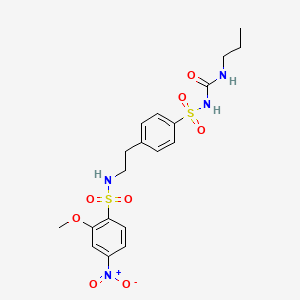
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
